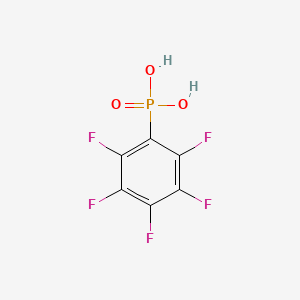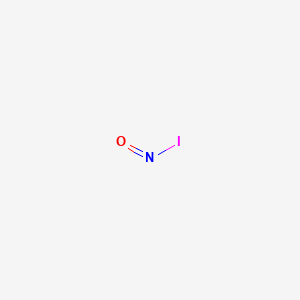
Nitrosyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosyl iodide is a chemical compound with the formula INO. It is a nitrosyl halide, consisting of a nitrosyl group (NO) bonded to an iodine atom. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrosyl iodide can be synthesized through the reaction of nitric oxide (NO) with iodine (I2). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
NO+I2→INO
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the laboratory synthesis methods provide a foundation for potential industrial applications. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Nitrosyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and nitrogen dioxide.
Reduction: It can be reduced to form nitric oxide and iodide ions.
Substitution: this compound can participate in substitution reactions with amines to form N-nitrosamines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or ozone.
Reduction: Reducing agents like hydrogen or metal hydrides are used.
Substitution: Amines are common reagents in substitution reactions.
Major Products Formed:
Oxidation: Iodine (I2) and nitrogen dioxide (NO2).
Reduction: Nitric oxide (NO) and iodide ions (I-).
Substitution: N-nitrosamines.
Wissenschaftliche Forschungsanwendungen
Nitrosyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitrosation reactions.
Biology: this compound is studied for its potential biological effects, including its role in nitrosation of biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of nitric oxide delivery.
Industry: It is used in the synthesis of various nitrogen-containing compounds and as a precursor in the production of other chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Nitrosyl chloride (NOCl): Similar to nitrosyl iodide but with chlorine instead of iodine.
Nitrosyl bromide (NOBr): Similar to this compound but with bromine instead of iodine.
Nitrosyl fluoride (NOF): Similar to this compound but with fluorine instead of iodine.
Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other nitrosyl halides. The larger atomic size and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
58585-94-7 |
|---|---|
Molekularformel |
INO |
Molekulargewicht |
156.911 g/mol |
IUPAC-Name |
nitrosyl iodide |
InChI |
InChI=1S/INO/c1-2-3 |
InChI-Schlüssel |
VBAXOVGEFYCYMW-UHFFFAOYSA-N |
Kanonische SMILES |
N(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
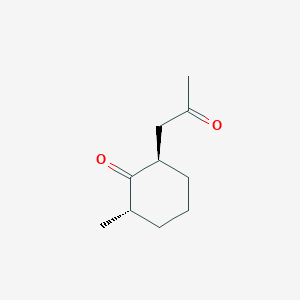
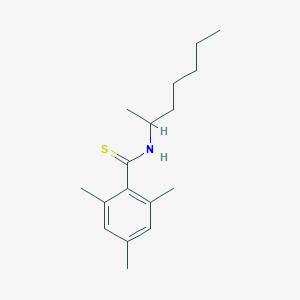
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
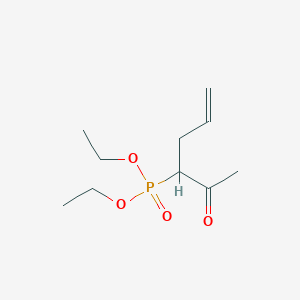
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
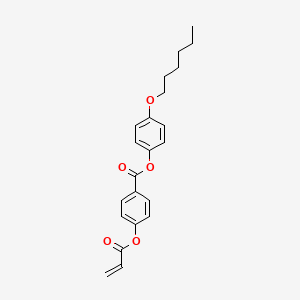
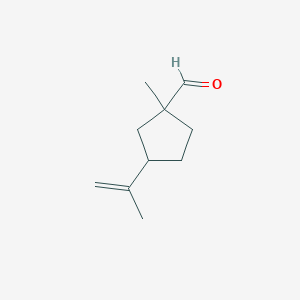
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
